molecular formula C9H17ClO2S B13248229 4,4-Dimethylcycloheptane-1-sulfonyl chloride

4,4-Dimethylcycloheptane-1-sulfonyl chloride

Cat. No.: B13248229
M. Wt: 224.75 g/mol
InChI Key: SQMDHQKOUSQALT-UHFFFAOYSA-N
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Description

4,4-Dimethylcycloheptane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H17ClO2S . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cycloheptane ring with two methyl groups at the 4th position. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 4,4-dimethylcycloheptane. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.

    Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl chloride group.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

4,4-Dimethylcycloheptane-1-sulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis:

    Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Material Science: It is employed in the modification of polymers and other materials to enhance their chemical properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

    Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives.

    Enzyme Inhibition: In medicinal chemistry, the compound can act as an enzyme inhibitor by forming covalent bonds with active site residues, thereby blocking enzyme activity.

Comparison with Similar Compounds

    4,4-Dimethylcyclohexane-1-sulfonyl chloride: Similar in structure but with a six-membered ring instead of a seven-membered ring.

    4,4’-Biphenyldisulfonyl chloride: Contains two sulfonyl chloride groups attached to a biphenyl structure.

Uniqueness: 4,4-Dimethylcycloheptane-1-sulfonyl chloride is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered counterpart. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it.

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

4,4-dimethylcycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-9(2)6-3-4-8(5-7-9)13(10,11)12/h8H,3-7H2,1-2H3

InChI Key

SQMDHQKOUSQALT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)S(=O)(=O)Cl)C

Origin of Product

United States

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